molecular formula C14H12O3 B093187 Angenomalin CAS No. 18199-64-9

Angenomalin

Cat. No. B093187
CAS RN: 18199-64-9
M. Wt: 228.24 g/mol
InChI Key: WLRXMMDATRQQNQ-UHFFFAOYSA-N
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Description

Angenomalin is a furanocoumarin that is derived from Angelica anomala . It is classified under Phenylpropanoids and Coumarins .


Molecular Structure Analysis

The crystal structure of Angenomalin was determined by X-ray structure analysis . It crystallizes in the orthorhombic space group P212121 with cell parameters a = 5.210(1), b = 10.407(1), c = 20.478(2) Å .


Physical And Chemical Properties Analysis

Angenomalin is a white crystalline solid . Its molecular formula is C14H12O3 and its molecular weight is 228.24 . It has low solubility in solvents but can be dissolved in ethanol, dimethyl sulfoxide, and other organic solvents .

Scientific Research Applications

  • "Crystal Structure of Angenomalin — A Furanocoumarin" by Gupta, V., Rajnikant, Goswami, K. N., Mazumdar, S., Gupta, B., & Banerjee, Smita (1993). This study presents the crystal structure of angenomalin determined by X-ray structure analysis. Understanding the crystal structure can be crucial for applications in various fields such as drug design and material science (Gupta et al., 1993).

  • "Further Studies on the Chemical Constituents of the Root of Angelica pubescens f.biserrata" by Xiu, Y. (2008). This research isolated and identified compounds from Angelica pubescens, including angenomalin. Isolation of such compounds is a fundamental step for their potential applications in pharmacology and other scientific research areas (Xiu, 2008).

  • "Absolute structures of some naturally occurring isopropenyldihydrobenzofurans, remirol, remiridiol, angenomalin, and isoangenomalin" by Yamaguchi, S., Muro, Shizuko, Kobayashi, Masahide, Miyazawa, M., & Hirai, Y. (2003). This paper discusses the absolute structures of naturally occurring chiral 2-isopropenyl-2,3-dihydrobenzofurans, including angenomalin. Knowledge about the absolute structure of these compounds is essential for their potential use in synthetic chemistry and drug development (Yamaguchi et al., 2003).

properties

IUPAC Name

8-prop-1-en-2-yl-8,9-dihydrofuro[2,3-h]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-8(2)12-7-10-11(16-12)5-3-9-4-6-13(15)17-14(9)10/h3-6,12H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRXMMDATRQQNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CC2=C(O1)C=CC3=C2OC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Prop-1-en-2-yl-8,9-dihydrofuro[2,3-h]chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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